molecular formula C17H21NO4S2 B6462576 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 2549022-40-2

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B6462576
CAS No.: 2549022-40-2
M. Wt: 367.5 g/mol
InChI Key: ZHBUMTBPYDBOJZ-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrobenzothiophene core substituted with a hydroxy group and a methyl-sulfonamide moiety linked via a methylene bridge. This compound is structurally distinct due to the fusion of a partially saturated benzothiophene system with a sulfonamide pharmacophore, which may influence its physicochemical and biological behavior .

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-12-10-13(22-2)5-6-16(12)24(20,21)18-11-17(19)8-3-4-15-14(17)7-9-23-15/h5-7,9-10,18-19H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBUMTBPYDBOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on current research findings.

The compound's molecular formula is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S with a molecular weight of 381.5 g/mol. The structure includes a benzothiophene moiety, which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction leads to modulation of various biochemical pathways that are crucial for its therapeutic effects. The precise molecular targets are still under investigation but may involve:

  • Enzyme inhibition : Potentially affecting metabolic pathways.
  • Receptor modulation : Altering signaling pathways associated with disease processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiophene compounds exhibit antibacterial properties against multiple strains of bacteria. In vitro assays demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
  • Antiviral Properties : Similar compounds have been evaluated for antiviral activity against viruses like Hepatitis B Virus (HBV). A related derivative was shown to inhibit HBV replication by increasing intracellular levels of APOBEC3G, a protein that interferes with viral replication .
  • Potential Anticancer Effects : Some studies suggest that benzothiophene derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntibacterialStaphylococcus aureus10Inhibition of cell wall synthesis
AntiviralHepG2.2.15 (HBV)1.99Increase in APOBEC3G levels
AnticancerVarious cancer cell linesVariesInduction of apoptosis and cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiophene Ring : Cyclization reactions using thiophenols.
  • Introduction of Hydroxy Group : Hydroxylation reactions.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several sulfonamide derivatives and benzothiophene-containing molecules. Key comparisons include:

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () Structural Differences: The target compound lacks the naphthyl group and instead incorporates a hydroxy-tetrahydrobenzothiophene system.

N-(4-Methoxyphenyl)benzenesulfonamide ()

  • Structural Differences : The target compound includes a methyl group at the 2-position of the benzene ring and a tetrahydrobenzothiophene moiety, whereas ’s compound has a simpler unsubstituted benzene sulfonamide.
  • Functional Impact : The methyl group introduces steric hindrance, which may affect binding affinity in biological systems, while the tetrahydrobenzothiophene core adds conformational rigidity .

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () Structural Differences: The morpholine-sulfonyl group in contrasts with the methoxy-methylbenzene sulfonamide in the target compound.

Physicochemical and Spectral Comparisons

Property Target Compound Compound Compound
Core Structure Tetrahydrobenzothiophene + sulfonamide Naphthyl-methyl + sulfonamide Simple benzene sulfonamide
Key Functional Groups -OH, -SO₂NH₂, -OCH₃, -CH₃ -OCH₃, -SO₂NH₂, naphthyl -OCH₃, -SO₂NH₂
Polarity High (due to -OH) Moderate (methoxy-dominated) Low (no polar substituents)
IR Absorptions (cm⁻¹) ~3400 (-OH), ~1250 (C=S) (hypothetical) 1663–1682 (C=O), 1243–1258 (C=S) 3278–3414 (NH), 1247–1255 (C=S)

Research Findings and Limitations

  • Hypothetical Data : Direct experimental data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structurally related sulfonamides (e.g., ).
  • Key Knowledge Gaps: No NMR or MS data are available for the target compound. Biological activity (e.g., enzyme inhibition, antimicrobial effects) remains unstudied.

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